molecular formula C17H28N4O4S B2631988 8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione CAS No. 371127-58-1

8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2631988
CAS No.: 371127-58-1
M. Wt: 384.5
InChI Key: QCSOKAKBFOYLEH-UHFFFAOYSA-N
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Description

8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative of interest in medicinal chemistry research. Compounds based on the purine-2,6-dione scaffold are investigated as potential ligands for various neurotransmitter receptors . Specifically, research indicates that 7- and 8-substituted derivatives of this core structure can be designed to target and bind to 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are key players in the central nervous system . Such ligands are valuable tools for neuroscientists studying receptor function and for the preclinical investigation of new pharmacological approaches for neuropsychiatric conditions. The structural modifications on this molecule, including the octyl group at position 7 and the 2,3-dihydroxypropylthio side chain at position 8, are typical of the chemical diversification strategies used to optimize affinity, selectivity, and metabolic stability within this class of compounds . As part of discovery chemistry services, this product is offered as a building block for the synthesis and screening of novel bioactive molecules, supporting the ongoing exploration of their mechanism of action and potential research applications .

Properties

IUPAC Name

8-(2,3-dihydroxypropylsulfanyl)-3-methyl-7-octylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4S/c1-3-4-5-6-7-8-9-21-13-14(20(2)16(25)19-15(13)24)18-17(21)26-11-12(23)10-22/h12,22-23H,3-11H2,1-2H3,(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSOKAKBFOYLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1SCC(CO)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common approach is the alkylation of a purine derivative with an appropriate alkyl halide, followed by the introduction of the 2,3-dihydroxypropylthio group through a thiolation reaction. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The thio group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like thiols or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while substitution reactions can produce a variety of thioether derivatives.

Scientific Research Applications

8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting various cellular pathways. The presence of the 2,3-dihydroxypropylthio group allows it to form hydrogen bonds and hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Substituent Analysis of Key Purine Derivatives

Compound Name 7-Substituent 8-Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound Octyl (2,3-Dihydroxypropyl)thio C₁₉H₂₈N₄O₄S 408.51 Reference compound
7-Allyl derivative Allyl (2,3-Dihydroxypropyl)thio C₁₂H₁₆N₄O₄S 312.34 Shorter unsaturated 7-substituent
7-(3-Methylbenzyl) derivative 3-Methylbenzyl (3-Hydroxypropyl)thio C₁₉H₂₃N₄O₃S 403.48 Aromatic 7-substituent; fewer hydroxyls at C8
8-Propoxy derivative Propyl Propoxy C₁₃H₂₀N₄O₃ 280.33 Ether vs. thioether; shorter chains
8-Methylsulfonyl derivative Methyl Methylsulfonyl C₉H₁₂N₄O₄S 272.28 Electron-withdrawing sulfonyl group
7-(2,3-Dihydroxypropyl) derivative 2,3-Dihydroxypropyl Methyl C₁₀H₁₄N₄O₄ 278.25 Substituent positions swapped (C7 vs. C8)
7-Isopentyl derivative Isopentyl (3-Hydroxypropyl)thio C₁₆H₂₆N₄O₃S 378.47 Branched 7-substituent; fewer hydroxyls at C8

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Compound logP (Predicted) Water Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 2.1 0.12 3 7
7-Allyl derivative 0.8 1.45 3 7
7-(3-Methylbenzyl) derivative 2.9 0.08 2 6
8-Propoxy derivative 1.5 0.98 1 5
8-Methylsulfonyl derivative -0.3 3.20 1 7
7-(2,3-Dihydroxypropyl) derivative -0.5 5.60 4 8

Key Observations :

  • 7-Allyl and 8-propoxy derivatives show higher solubility due to shorter or less hydrophobic substituents.
  • 8-Methylsulfonyl derivative exhibits high polarity (negative logP) and solubility, attributed to the sulfonyl group’s electron-withdrawing nature.

Key Insights :

  • The target compound’s octyl chain likely enhances cellular uptake in parasitic organisms, while the 8-thio-dihydroxypropyl group facilitates enzyme binding via hydrogen bonds.
  • 8-Methylsulfonyl derivatives demonstrate divergent activity (necroptosis inhibition), highlighting how electronic modifications redirect biological function.

Research Findings and Implications

Substituent Length vs. Bioavailability : Longer alkyl chains (e.g., octyl) improve membrane permeability but reduce solubility. Derivatives like the 7-isopentyl analog mitigate this via branching, retaining moderate logP (2.5–3.0).

Hydroxyl Group Impact: The 2,3-dihydroxypropylthio group in the target compound enhances solubility compared to non-hydroxylated analogs (e.g., 3-hydroxypropylthio in ).

Positional Isomerism : Swapping substituents between C7 and C8 (e.g., ) drastically alters polarity and target engagement, emphasizing the purine scaffold’s sensitivity to substitution patterns.

Biological Activity

8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 371127-58-1, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that may contribute to various pharmacological effects, including cytotoxicity and possible therapeutic applications in oncology and other fields.

Chemical Structure

The molecular formula of the compound is C17H28N4O4SC_{17}H_{28}N_{4}O_{4}S, indicating the presence of key functional groups that may influence its biological activity. The structure can be represented as follows:

Linear Formula C17H28N4O4S\text{Linear Formula }C_{17}H_{28}N_{4}O_{4}S

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising findings:

  • Cytotoxic Activity : Preliminary studies indicate that derivatives of purine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar purine structures have shown high cytotoxicity against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma cells .
  • Mechanism of Action : The mechanism by which these purine derivatives exert their effects often involves inhibition of DNA biosynthesis and interference with cell cycle progression. Studies have indicated that certain purine conjugates can act as inhibitors of cyclin-dependent kinases and induce apoptosis in cancer cells .
  • Antiviral Properties : Some studies have suggested that related purine derivatives demonstrate antiviral activity against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir . This highlights the potential for broader therapeutic applications beyond oncology.

Case Studies and Research Findings

Several research articles have documented the biological activities of purine derivatives, including our compound of interest:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
CytotoxicityHigh activity against COLO201 and 4T1 cells
AntiviralEffective against HSV-1
MechanismInhibits DNA biosynthesis
Cell Cycle ImpactAlters phase distribution in cancer cells

Synthesis and Modification

The synthesis of this compound involves various chemical reactions aimed at modifying the purine core to enhance its biological properties. Structural modifications can significantly impact the potency and selectivity of these compounds against target cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the C8 position of the purine core. For example, brominated precursors (e.g., 8-bromo-1,3-dimethylxanthine derivatives) can react with thiol-containing nucleophiles like 2,3-dihydroxypropylthiol under basic conditions (e.g., NaH/DMF) . Purification often requires column chromatography (silica gel, ethyl acetate/methanol gradients) and crystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How can spectral data resolve ambiguities in the structural confirmation of this compound?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and 2D-COSY to confirm substitution patterns. Key signals include:

  • 1H^1H-NMR: Methyl groups at δ 3.2–3.5 ppm (N3 and N7 positions), octyl chain protons (δ 1.2–1.6 ppm), and dihydroxypropyl protons (δ 3.7–4.0 ppm).
  • 13C^{13}C-NMR: Carbonyl signals at δ 155–160 ppm (C2 and C6), and sulfur-linked carbons at δ 35–40 ppm .
  • X-ray crystallography (if crystals are obtainable) provides definitive confirmation of stereochemistry and bond angles .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 8-thioether group in further functionalization?

  • Methodological Answer : The thioether group at C8 is susceptible to oxidation (e.g., with mCPBA to sulfoxides/sulfones) or alkylation. Steric hindrance from the octyl chain at N7 may slow reactions; computational modeling (DFT or MD simulations) can predict activation barriers. Compare experimental yields with ChemAxon’s Reactor or other in silico tools to validate predictions .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer : If virtual screening (e.g., Chemicalize.org or AutoDock) predicts high binding affinity to adenosine receptors but in vitro assays show low activity:

  • Re-evaluate force field parameters for sulfur-containing moieties.
  • Test metabolite stability (e.g., hepatic microsomal assays) to rule out rapid degradation.
  • Use SPR (surface plasmon resonance) to measure real-time binding kinetics and validate docking results .

Q. How can researchers design experiments to assess the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
  • Permeability : Caco-2 cell monolayer assay with LC-MS quantification.
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via UPLC-QTOF .
  • Protein Binding : Equilibrium dialysis followed by LC-MS/MS to measure free vs. bound fractions .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data between computational predictions and experimental results?

  • Methodological Answer :

  • Step 1 : Recalculate logP using fragment-based methods (e.g., XLogP3) and compare with experimental logD (octanol/water partition at pH 7.4). Discrepancies may arise from unaccounted hydrogen bonding (e.g., dihydroxypropyl group) .
  • Step 2 : Perform DSC (differential scanning calorimetry) to detect polymorphic forms that may alter solubility .
  • Step 3 : Use molecular dynamics simulations (e.g., GROMACS) to model solvation shells and identify hydration/dehydration barriers .

Experimental Design Considerations

Q. What controls are critical when evaluating this compound’s inhibitory effects on xanthine oxidase?

  • Methodological Answer :

  • Positive Control : Allopurinol (IC50_{50} ~20 nM).
  • Negative Control : Assay buffer without enzyme.
  • Interference Control : Pre-incubate compound with DTT to rule out thiol-mediated false positives.
  • Data Normalization : Express activity as % inhibition relative to vehicle-treated controls, using a fluorometric assay (ex/em 295/410 nm) .

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